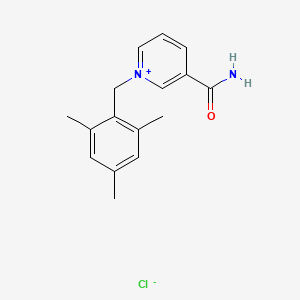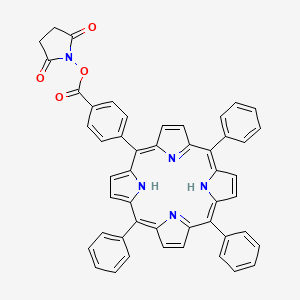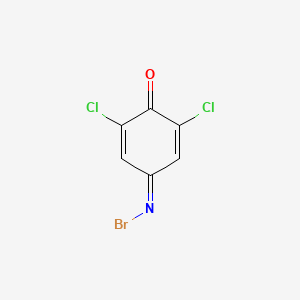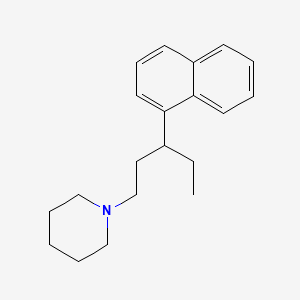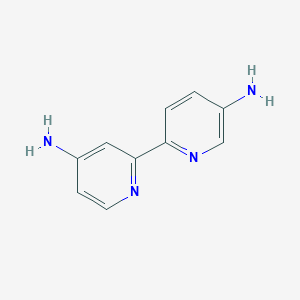
4,5-Diamino-2,2-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diamino-2,2-bipyridine is an organic compound with the chemical formula C10H10N4. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of amino groups at the 4 and 5 positions of the bipyridine structure makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-2,2-bipyridine typically involves the reduction of 4,5-dinitro-2,2-bipyridine. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as tin(II) chloride in hydrochloric acid . The reaction conditions generally require a controlled temperature and pressure to ensure the complete reduction of nitro groups to amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a palladium on carbon catalyst to achieve efficient reduction. The reaction is typically carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diamino-2,2-bipyridine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4,5-dinitro-2,2-bipyridine.
Reduction: Formation of more complex amine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,5-Diamino-2,2-bipyridine primarily involves its ability to chelate metal ions. The nitrogen atoms in the bipyridine structure can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic processes, facilitating chemical reactions. In biological systems, the chelation of metal ions can help regulate their concentrations and prevent metal-induced toxicity .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A parent compound with no amino groups, commonly used as a ligand in coordination chemistry.
4,4’-Diamino-2,2’-bipyridine: Similar to 4,5-Diamino-2,2-bipyridine but with amino groups at the 4 and 4’ positions.
3,3’-Diamino-2,2’-bipyridine: Another derivative with amino groups at the 3 and 3’ positions, known for its metal chelation properties.
Uniqueness
This compound is unique due to the specific positioning of its amino groups, which can influence its coordination chemistry and reactivity. This positioning allows for the formation of distinct metal complexes and can affect the compound’s electronic properties, making it suitable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C10H10N4 |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
6-(4-aminopyridin-2-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H10N4/c11-7-3-4-13-10(5-7)9-2-1-8(12)6-14-9/h1-6H,12H2,(H2,11,13) |
Clave InChI |
NMDHNTARELAJBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1N)C2=NC=CC(=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
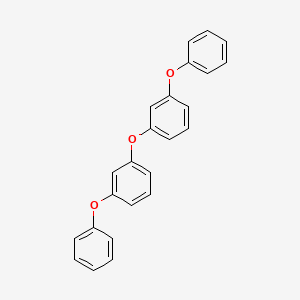
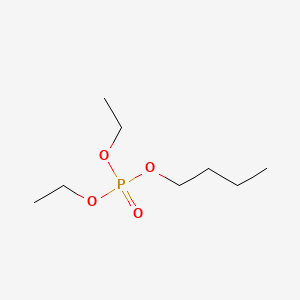
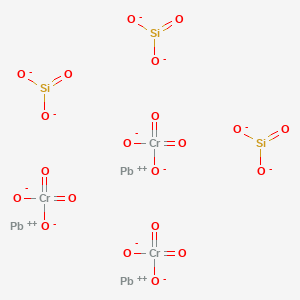
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782139.png)
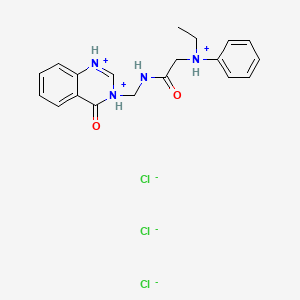
![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)

